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molecular formula C9H12ClN3 B1400379 6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride CAS No. 1192356-22-1

6-(2-Aminopropan-2-yl)picolinonitrile hydrochloride

Cat. No. B1400379
M. Wt: 197.66 g/mol
InChI Key: CXAJUSGXDCRAHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08426448B2

Procedure details

Partitioned 6-(1-amino-1-methyl-ethyl)-pyridine-2-carbonitrile hydrochloride salt (880 mg, 3.8 mmol) between dichloromethane and 10% aqueous sodium bicarbonate (10 mL). Separate the layers and extract with dichloromethane (3×10 mL). Dry the organic extracts (Na2SO4) and evaporate to give 6-(1-amino-1-methyl-ethyl)-pyridine-2-carbonitrile in quantitative yield. 1H NMR (400 MHz, CDCl3) δ 7.76-7.68 (m, 2H), 7.50 (d, J=7.5 Hz, 1H), 1.87-1.80 (m, 2H), 1.47 (s, 6H).
Quantity
880 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]([C:6]1[N:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH3:4].C(=O)(O)[O-].[Na+]>ClCCl>[NH2:2][C:3]([C:6]1[N:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][CH:7]=1)([CH3:4])[CH3:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
880 mg
Type
reactant
Smiles
Cl.NC(C)(C)C1=CC=CC(=N1)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Separate the layers
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic extracts (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Name
Type
product
Smiles
NC(C)(C)C1=CC=CC(=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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